molecular formula C4H7NO4 B058193 Iminodiacetic acid CAS No. 142-73-4

Iminodiacetic acid

Cat. No.: B058193
CAS No.: 142-73-4
M. Wt: 133.10 g/mol
InChI Key: NBZBKCUXIYYUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iminodiacetic acid is an organic compound with the formula HN(CH₂CO₂H)₂. It is a white solid and a dicarboxylic acid amine. Despite its name, the nitrogen atom forms a secondary amino group rather than an imino group. The compound is known for its ability to form metal complexes by acting as a tridentate ligand, creating two fused five-membered chelate rings .

Mechanism of Action

Target of Action

Iminodiacetic acid (IDA) is a chelating ligand frequently employed in immobilized metal-ion affinity chromatography (IMAC) due to its ability to act as an electron-pair donor . It forms stable complexes with intermediate and borderline Lewis metal ions, which are electron acceptors . IDA can also be employed in ion exchange chromatography to purify positively charged proteins at neutral pH values .

Mode of Action

The iminodiacetate dianion, a part of IDA, is a tridentate ligand that forms metal complexes by creating two, fused, five-membered chelate rings . When IDA is chelated with metal ions commonly used in IMAC, such as Cu (II), Ni (II), Zn (II), or Co (II), these ions interact with histidine, tryptophan, and cysteine residues accessible on protein surfaces using the nitrogen aromatic groups of imidazole and indole and sulfur of the thiol group of each amino acid .

Biochemical Pathways

IDA’s primary biochemical pathway involves its interaction with metal ions to form complexes. This property is utilized in various applications, including the purification of monoclonal antibodies and the modulation of peptide mobility in capillary electrophoresis .

Pharmacokinetics

It is known that several technetium-99m complexes of ida are used in cholescintigraphy scans (also known as hepatobiliary this compound scans) to evaluate the health and function of the gallbladder .

Result of Action

The result of IDA’s action is primarily seen in its ability to form stable complexes with metal ions. This property is exploited in various applications, such as the purification of monoclonal antibodies , and in medical diagnostics, where it is used in cholescintigraphy scans .

Action Environment

The action of IDA is influenced by environmental factors such as pH and the presence of metal ions. For instance, IDA can purify positively charged proteins at neutral pH values . Additionally, the presence of metal ions is crucial for IDA to form complexes and exert its action .

Safety and Hazards

Iminodiacetic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Iminodiacetic acid (IDA) is one of the chelating ligands most frequently employed in immobilized metal-ion affinity chromatography (IMAC) due to its ability to act as electron-pair donor, forming stable complexes with intermediate and borderline Lewis metal ions . It can also be employed in ion exchange chromatography to purify positively charged proteins at neutral pH values . This makes it a promising candidate for future research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iminodiacetic acid can be synthesized through various methods. One common method involves the acidification of this compound disodium salt using hydrochloric acid. The process includes adjusting the pH of the aqueous solution to slightly below the isoelectric point of this compound (pH 1.9-2.1), allowing the compound to precipitate out, followed by filtration and drying .

Industrial Production Methods: In industrial settings, this compound is often produced by the alkaline hydrolysis of iminodiacetonitrile. The process involves heating the mixture to around 70-80°C, followed by acidification with hydrochloric acid to obtain the this compound monosodium salt .

Chemical Reactions Analysis

Types of Reactions: Iminodiacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-(carboxymethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZBKCUXIYYUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31685-59-3 (unspecified hydrochloride salt), 928-72-3 (di-hydrochloride salt)
Record name Iminodiacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2027098
Record name Iminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Light brown crystalline solid; [MSDSonline], Solid
Record name Iminodiacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5613
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Iminodiacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011753
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

PRACTICALLY INSOL IN ACETONE, METHANOL, ETHER, BENZENE, CARBON TETRACHLORIDE, HEPTANE; SOL IN WATER @ 5 °C: 2.43 G/100 ML
Record name IMINODIACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2852
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

LEAD NITRATE ALONE OR CHELATED WITH DIFFERENT CHELATING AGENTS INCL IMINODIACETIC ACID (IDA) WAS ADMIN TO PREGNANT RATS ON DAYS 9, 11 OR 16 OF GESTATION. THE LEAD-CHELATE COMPLEX EITHER REDUCED OR EQUALED BUT DID NOT ENHANCE THE OVERALL EMBRYO OR FETAL TOXICITY. THERE WERE NO QUALITATIVELY DIFFERENT EFFECTS PRODUCED WITH CHELATED LEAD VERSUS LEAD ALONE. THE CHELATING AGENTS WERE MORE EFFECTIVE AFTER DAY 9 THAN DAYS 11 OR 16. EDTA PRODUCED THE GREATEST REDUCTION IN OVERALL EFFECT, WHILE IDA PROVIDED THE LEAST PROTECTION.
Record name IMINODIACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2852
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

ORTHORHOMBIC CRYSTALS

CAS No.

142-73-4
Record name Iminodiacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iminodiacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMINODIACETIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(carboxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iminodi(acetic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMINODIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQM2L81M8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IMINODIACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2852
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iminodiacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011753
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

247.50 °C. @ 760.00 mm Hg
Record name Iminodiacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011753
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

183 g. of 97% sodium hydroxide; 300 g. of demineralized water; 163.2 g. of 98% diethanolamine; 64 g. of Copper-Raney with a humidity level of 30%, which really means using 44.8 g. of net-weight catalyst in the test, and finally 40 further g. of demineralized water, to break down all the previous reagents, are all stirred into a stainless steel autoclave reactor (AISI 316) with a 1 liter capacity, and in the above-mentioned order. Then, and while still stirring, the heating process is started until 170° C. is reached and the pressure inside the reactor is 18 Kg/cm2. At this stage, the reactor is brought into contact with a shot of oxygen previously set at 18 Kg/cm2 so as to have the same pressure and making sure that the pressure is kept constant during the course of the process, the oxygen consumed being continually replaced. The suspension is continuously stirred for 3.5 hours. When this time has elapsed, the reaction is concluded, and it is cooled to 90° C. and filtered with suction with Buchner and Kitasato, regaining the humidity weight of 71.0 g. of the copper catalyst, this being kept for successive reuse after regeneration. The reaction solution, once analyzed by chromotography, provides a 95% yield of free iminodiacetic acid in the form of disodium salt, and this can be easily isolated and purified either by crystalization at 85° C. at pH 22, or electrochemically using one of the electrodialysis processes mentioned before. The purification yield is quantitative (100%) using the isolation procedure and purification by electrodialysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
95%

Synthesis routes and methods II

Procedure details

To a crosslinked copolymer of chloromethylstyrene-divinylbenzene (weight ratio of chloromethylstyrene to divinylbenzene: 80/20) was added ethyl iminodiacetate in an amount two times the molar amount of chloromethyl groups of the crosslinked copolymer of chloromethylstyrene-divinylbenzene, and reaction was allowed to proceed at 120° C. for 24 hours. The obtained solid product was filtered off using a glass filter and washed with acetone. Thus, there was obtained a granular iminodiacetic acid type chelating resin having a particle diameter of 74 to 147μ [100 to 200 mesh (Tyler)] (hereinafter referred to as "Adsorbent A"). The degree of coversion was 70%. The obtained chelating resin was packed in a glass-made column equipped with a stopcock for an outlet at the bottom thereof and a jacket and having an inside diameter of 10 mm and a length of 1000 mm. Then the temperature of the whole column was maintained at 50° C., and to the column at its top was supplied an aqueous ammonia having a pH value of 9.0, with the outlet opened by switching the stopcock. The supply of the aqueous ammonia was continued until the pH value of the solution flowing out of the outlet of the column reached 9.0. Thus, the chelating resin was equilibrated with the solution. Then 150 ml of an aqueous solution containing 15 mM each of lanthanum (III) chloride and neodymium (III) chloride and adjusted, by an aqueous hydrogen chloride solution, to have a pH value of 4.0 was supplied to the top of the column at a rate of 3.5 ml/min. Subsequently, a 0.1M aqueous hydrogen chloride solution was fed to the top of the column at a rate of 3.5 ml/min. It took 2 hours for the rear portion of the adsorption band to flow out of the column. During the supply of the 0.1M aqueous hydrogen chloride solution, the rear boundary of the adsorption band which was visible due to the purple neodymium ions present in the rear portion of the band was kept clear. The eluate from the bottom of the column was collected in 5-ml fractions. The concentration of the rare earth elements in each fraction was determined using X-ray fluorescent spectrometer VXQ-150 (an apparatus manufactured and sold by Shimadzu Corporation, Japan).
Name
chloromethylstyrene divinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl iminodiacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloromethylstyrene divinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N-phosphonomethylglycine (glyphosate) is an important broad spectrum herbicide. One conventional precursor to glyphosate is N-phosphonomethyliminodiacetic acid having the following structure: ##STR1## Conventional routes to compound (I) typically involve phosphonomethylating iminodiacetic acid (IDA), the latter obtained by recovering (IDA) from the crude hydrolysate of iminodiacetonitrile (IDAN) by acidification with a mineral acid, crystallization of IDA, filtration thereof, and drying. Such processes result in waste in that the alkali metal salt solution separated from IDA upon the filtration step contains unrecovered IDA. Indeed, fractional crystallization is necessary to precipitate the alkali metal salt, which can then be separated from the IDA solution by centrifugation. In U.S. Pat. No. 3,808,269, disclosed is a process of recovering IDA from an aqueous solution of sodium sulfate and the amino acid by adjusting the pH of the solution to 1.5-3 to form an IDA precipitate and a first mother liquor, and separating and recovering the IDA precipitate therefrom. Sodium sulfate can then be precipitated from the first mother liquor by concentrating the liquor and adjusting the temperature so as to prevent the concomitant precipitation of IDA. The process can then be repeated. However, at some point successive fractional crystallization steps become uneconomical, notwithstanding the presence of additional product in the solution. U.S. Pat. No. 3,852,344 discloses a similar process wherein the sulfuric acid is replaced with hydrochloric acid, with sodium chloride being recovered as the by-product instead of sodium sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 2 L autoclave was charged with urea (V) (60 g, 1.0 mole), Co(OAc) 2.4H2O (66 g, 0.26 mole), and acetic acid (1 L). After sealing the autoclave, 2200 psi (15,172 kPa) of CO:H2 (70:30) was established at 25° C. with stirring at 2000 rpm. The contents of the autoclave were heated to 130° C. and 3200 psi (22,069 kPa) CO:H2 (70:30) was established. After approximately one hour, rapid gas uptake was observed. The reaction mass was cooled to 85° C. and the feed gas was changed to a CO:H2 (90:10) composition. Under a constant 3200 psi (22,069 kPa), 47 Wt. % formalin (320 mL, 5.28 mole) was delivered at 16 mL/min. The reaction was stirred at 85° C. for 90 min. after the formalin addition was complete. Then the reaction was cooled to 25° C., removed from the autoclave, and concentrated to an oil under reduced pressure. The oil was treated with 2 L of 10% HCl at 100° C. for two hours. This resulted in a 13% yield of (XIV) and 5% glycine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
Co(OAc)
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
13%

Synthesis routes and methods V

Procedure details

Boc-Iminodiacetic acid dibenzyl ester (4.5 g, 10.88 mmol) was dissolved in dioxane (15 mL), then 4.6 M HCl in dioxane (20 mL) was added. The mixture was stirred for 90 min at room temperature and Et2O (200 mL) was added. The crystalline product was filtered off, washed twice with Et2O and dried in vacuo to afford the title compound (3.58 g, 94.2%).
Name
Boc-Iminodiacetic acid dibenzyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
94.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iminodiacetic acid
Reactant of Route 2
Iminodiacetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Iminodiacetic acid
Reactant of Route 4
Iminodiacetic acid
Reactant of Route 5
Reactant of Route 5
Iminodiacetic acid
Reactant of Route 6
Reactant of Route 6
Iminodiacetic acid
Customer
Q & A

A: Iminodiacetic acid (IDA) has the molecular formula C4H7NO4 and a molecular weight of 133.10 g/mol. []

A: Various spectroscopic techniques are employed to characterize IDA and its derivatives. These include: * Infrared (IR) Spectroscopy: Used to identify functional groups and study hydrogen bonding. For example, the presence of a short, strong hydrogen bond in alkyl-N-iminodiacetic acids is supported by a ν(O–H) stretching vibration at approximately 720 cm−1. [] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of IDA-containing molecules. Both 1H, 13C and 119Sn NMR have been utilized to characterize novel tin(IV) this compound–piperazinediium conjugates. [] * Electrospray Ionization Mass Spectrometry (ESI-MS): Used to determine the molecular weight and identify fragments of IDA derivatives, providing insights into their structure and composition. [] * UV-Vis Spectroscopy: Helpful in studying the solution behavior and coordination chemistry of IDA complexes with metal ions like vanadium(IV). [] * Electron Paramagnetic Resonance (EPR) Spectroscopy: Offers information about the electronic structure and geometry of paramagnetic metal complexes containing IDA ligands, such as those with vanadium(IV). []

A: Graphene oxide-iminodiacetic acid conjugates synthesized via covalent modifications exhibit superior stability compared to those prepared by non-covalent methods. Covalent bonding leads to more robust and reliable drug carrier systems. []

A: The addition of this compound to the Nieuwland catalyst for acetylene dimerization results in a significant improvement in both acetylene conversion and the selectivity towards monovinylacetylene (MVA). [] This enhanced performance is attributed to IDA's ability to increase the electron density of Cu+ and modulate the acidity of the catalytic solution. []

A: Yes, waste sulfuric acid from the glycine glyphosate process can successfully replace hydrochloric acid as a catalyst in the synthesis of N-phosphonomethylthis compound (PMIDA) from this compound, formaldehyde, and phosphorous acid. This substitution does not negatively impact the yield or quality of PMIDA, providing an economically advantageous utilization of waste sulfuric acid. []

A: Alkyl-N-iminodiacetic acids with longer alkyl chains exhibit a higher tendency to form aggregates in water, demonstrating their potential as chelating surfactants. These molecules possess both surface-active properties due to the alkyl chain and metal-binding capabilities due to the this compound moiety. []

A: The structure of IDA derivatives significantly affects their complexation with metal ions. For instance, N-methyl-iminodiacetic acid (MIDA) forms stronger complexes with neptunyl(V) (NpO2+) compared to this compound (IDA) but weaker complexes than dipicolinic acid (DPA). This trend is attributed to the structural and electronic properties of each ligand. []

A: Cholestasis, both extrahepatic and intrahepatic, significantly impairs the hepatocyte uptake of 99mTc-PIPIDA. This finding highlights the importance of considering cholestasis as a factor potentially influencing the interpretation of hepatobiliary imaging, even in the presence of a patent biliary tree and normal serum bilirubin levels. []

A: High-performance liquid chromatography (HPLC) coupled with pre-column derivatization using p-toluenesulfonyl chloride (PTSC) is a suitable method for the determination of this compound and glycine in dehydrogenation products of diethanolamine. This method offers high accuracy and utilizes mild reaction conditions. []

A: While traditional chemical synthesis routes are prevalent for IDA production, research is exploring more sustainable alternatives. This includes investigating the feasibility of bio-based synthesis methods utilizing renewable resources and minimizing environmental impact. []

A: this compound is a key component in the synthesis of chelating resins, which find significant applications in wastewater treatment. These resins exhibit a high affinity for metal ions, enabling the selective removal and recovery of heavy metals from industrial wastewater. [] For example, Amberlite®IRC748, an this compound chelating resin, demonstrates high selectivity for indium, effectively separating it from iron in acidic solutions, which is highly relevant for indium recovery from zinc smelting residues. []

A: PAMAM dendrimers conjugated with gadolinium complexes of this compound derivatives show promise as MRI contrast agents. These conjugates demonstrate enhanced signal intensity in the liver in MRI studies, highlighting their potential for targeted imaging applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.